N-benzyl-2-(tetrazol-1-yl)acetamide
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Overview
Description
N-benzyl-2-(tetrazol-1-yl)acetamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological and pharmaceutical applications due to their unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(tetrazol-1-yl)acetamide typically involves the cycloaddition reaction between a nitrile and an azide. This reaction is facilitated by the in situ generation of hydrazoic acid, which is highly toxic and explosive. The reaction conditions often require the use of strong Lewis acids or amine salts to activate the azide .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs safer and more scalable methods. These methods may include the use of triethyl orthoformate and sodium azide or the use of alcohols and aldehydes as starting materials .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(tetrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Tetrazole rings are generally resistant to oxidation due to their low HOMO energy.
Reduction: Reduction reactions can be performed under specific conditions to modify the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of tetrazole derivatives with different functional groups .
Scientific Research Applications
N-benzyl-2-(tetrazol-1-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-2-(tetrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to various biological targets. This interaction can lead to the inhibition of enzymes or receptors, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-nitro-1H-imidazole-1-acetamide: A nitro-heterocyclic compound with similar structural features.
N-benzyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide: Another tetrazole derivative with different substituents.
Uniqueness
N-benzyl-2-(tetrazol-1-yl)acetamide is unique due to its specific substitution pattern on the tetrazole ring, which can influence its chemical reactivity and biological activity. The presence of the benzyl group and the acetamide moiety can also contribute to its distinct properties compared to other tetrazole derivatives .
Properties
CAS No. |
494858-12-7 |
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Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-benzyl-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C10H11N5O/c16-10(7-15-8-12-13-14-15)11-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,16) |
InChI Key |
GRQSAUJGSGNVQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NN=N2 |
solubility |
22 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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